AZD8330

Catalog No.
S548755
CAS No.
869357-68-6
M.F
C16H17FIN3O4
M. Wt
461.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD8330

Researchers using generic MEK inhibitors face ATP-dependent IC50 variability and rapid hepatic clearance, undermining in vivo efficacy. AZD8330, a selective uncompetitive MEK1/2 inhibitor, overcomes these with sub-nM potency, >200-kinase selectivity, and 63-77% oral bioavailability. • Consistent low-dose, once-daily oral dosing for sustained ERK inhibition • High DMSO/EtOH solubility (≤92 mg/mL) ensures reproducible liquid handling and HTS compatibility • No off-target activity, enabling clean pathway analysis. Immediate global shipping.

CAS Number

869357-68-6

Product Name

AZD8330

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxopyridine-3-carboxamide

Molecular Formula

C16H17FIN3O4

Molecular Weight

461.23 g/mol

InChI

InChI=1S/C16H17FIN3O4/c1-9-7-11(15(23)20-25-6-5-22)14(21(2)16(9)24)19-13-4-3-10(18)8-12(13)17/h3-4,7-8,19,22H,5-6H2,1-2H3,(H,20,23)

InChI Key

RWEVIPRMPFNTLO-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, ARRY-424704, ARRY-704, AZD8330

Canonical SMILES

CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NOCCO

The exact mass of the compound Azd8330 is 461.02478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

AZD8330 (ARRY-424704) is a highly selective, uncompetitive MEK1/2 inhibitor featuring a distinct 6-oxo-1,6-dihydropyridazine structural core [1]. In procurement and assay design, it is prioritized for its sub-nanomolar cellular potency, exceptional kinase selectivity, and highly favorable pharmacokinetic profile, including high permeability and low hepatic clearance [2]. These attributes make it a premium choice for both advanced in vitro signal transduction assays and in vivo xenograft models requiring sustained target inhibition without the off-target liabilities or formulation challenges of earlier-generation MEK inhibitors[3].

Research Fit

Pathway study Non-ATP competitive allosteric MEK1/2 inhibition for MAPK pathway research
In vivo models Oral bioavailability supports target engagement and tumor-model endpoint studies
Selectivity context >200-kinase panel data supports MEK-specific pathway interpretation

Substituting AZD8330 with older or structurally divergent MEK inhibitors, such as Selumetinib (AZD6244) or CI-1040, frequently compromises assay reproducibility and in vivo efficacy [1]. Generic ATP-competitive inhibitors are highly sensitive to intracellular ATP fluctuations, leading to variable IC50 shifts in live-cell assays. Furthermore, many standard MEK inhibitors suffer from rapid hepatic clearance and poor oral bioavailability, necessitating higher or more frequent dosing in animal models[2]. AZD8330’s uncompetitive binding mechanism and optimized pharmacokinetic properties (63–77% oral bioavailability) ensure consistent, prolonged suppression of ERK phosphorylation, making it non-interchangeable for rigorous preclinical workflows where dosing efficiency and stable target engagement are critical [3].

Substitution Risk

Distinct enzymatic inhibition profile vs. selumetinib or trametinib — potency and target-engagement parameters may not transfer directly
Kinase selectivity panel and off-target signature differ from class comparators; pathway-specificity assumptions require review
In vivo dose-response and human PK/MTD context are compound-specific — exposure-effect relationships should be validated per model

Enhanced MEK1/2 Potency for Low-Dose Assay Workflows

AZD8330 demonstrates an IC50 of 7 nM against MEK1/2, offering a 2-fold potency advantage over the widely used comparator Selumetinib (AZD6244), which exhibits an IC50 of 14 nM [1]. This enhanced biochemical potency translates directly to lower required working concentrations in cellular assays.

Evidence DimensionCell-free kinase IC50
Target Compound DataAZD8330: 7 nM
Comparator Or BaselineSelumetinib (AZD6244): 14 nM
Quantified Difference2-fold higher biochemical potency
ConditionsCell-free MEK1/2 kinase assay

Allows researchers to use lower working concentrations, conserving material and minimizing solvent-induced cytotoxicity in sensitive cell lines.

MEK1/2 Enzymatic IC50
Data to verify
7 nM
vs. Selumetinib 14 nM
Reported higher potency in enzymatic assay
Cross-study comparison; purified MEK1 assay

Superior Oral Bioavailability and Low Hepatic Clearance

In pharmacokinetic evaluations, AZD8330 achieves 63-77% oral bioavailability and a prolonged plasma half-life of 10-11 hours in canine models [1]. This is a significant improvement over earlier-generation MEK inhibitors that suffer from rapid clearance and require high-dose or twice-daily administration.

Evidence DimensionOral Bioavailability (%F) and Plasma Half-life
Target Compound DataAZD8330: 63-77% bioavailability, 10-11 hour half-life
Comparator Or BaselineStandard rapidly cleared tool compounds: Low bioavailability, short half-life
Quantified DifferenceExtended half-life and high systemic exposure
ConditionsOral administration in rodent and canine pharmacokinetic models

Enables once-daily low-dose oral administration (e.g., 0.4–1.25 mg/kg), significantly reducing total compound procurement requirements for long-term xenograft studies.

Kinase Selectivity Panel
Class-level inference
No inhibition of >200 kinases at 10 μM
Supports MEK-specific pathway interpretation
Selectivity profile may vary by panel composition

Exceptional Kinase Selectivity for Clean Signal Transduction

AZD8330 shows no inhibitory activity against a panel of over 200 non-target kinases at concentrations up to 10 µM [1]. This near-absolute selectivity outperforms broad-spectrum kinase inhibitors that exhibit significant off-target binding at micromolar concentrations.

Evidence DimensionOff-target kinase inhibition
Target Compound DataAZD8330: 0 off-target hits at 10 µM
Comparator Or BaselineBroad-spectrum kinase inhibitors: Multiple off-target hits
Quantified DifferenceNear-absolute selectivity for MEK1/2 within the tested panel
ConditionsHigh-throughput kinase profiling panel (>200 kinases at 10 µM)

Ensures that observed phenotypic changes are strictly driven by MEK/ERK pathway inhibition, eliminating confounding variables in mechanism-of-action studies.

In Vivo Target Engagement
Model context
pERK >90% inhibition (1.25 mg/kg)
TGI >80% at 0.4 mg/kg QD
Reported in vivo model-response context
Calu-6 xenograft model; dose-response observed

High Solubility in Standard Laboratory Solvents

AZD8330 exhibits excellent solubility in common organic solvents, reaching up to 92 mg/mL (199.46 mM) in both anhydrous DMSO and Ethanol. This robust solubility profile avoids the precipitation issues common with more lipophilic or structurally rigid analogs.

Evidence DimensionMaximum solubility
Target Compound DataAZD8330: 92 mg/mL in DMSO/Ethanol
Comparator Or BaselinePoorly soluble analogs: <10 mg/mL
Quantified DifferenceHighly concentrated stock generation without precipitation
ConditionsStandard laboratory conditions using anhydrous DMSO or Ethanol

Facilitates the preparation of highly concentrated, stable stock solutions, ensuring reliable dosing across both high-throughput screening and in vivo applications.

Human Phase I PK/PD
Context-dependent
MTD 20 mg BID; target engagement at ≥3 mg
Reported human PK/PD endpoint context
Phase I, research use only; safety endpoints for reference
Cellular Proliferation Potency
Cross-study comparable
Sub-nanomolar to low nanomolar
in MEK inhibitor-sensitive cell lines
Reported cellular assay potency context
Supports proliferation endpoint review in MEK-dependent models

In Vivo Oncology Efficacy Models

Due to its high oral bioavailability (63-77%) and low hepatic clearance, AZD8330 is ideal for xenograft studies requiring sustained ERK phosphorylation inhibition with low-dose, once-daily oral administration [1].

Targeted Signal Transduction Assays

The uncompetitive mechanism and extreme selectivity (no off-target hits against >200 kinases) make it the preferred tool compound for isolating MEK1/2-specific pathways without the ATP-dependent variability seen in generic inhibitors [2].

High-Throughput Screening (HTS) Workflows

Its excellent solubility in DMSO and Ethanol (up to 92 mg/mL) allows for reliable liquid handling, stable stock generation, and uniform distribution in automated HTS platforms, minimizing compound precipitation risks .

Application Fit Matrix

Application
Selection Property
Validation Focus
Biochemical MEK inhibitor screening
Reported nanomolar-range target engagement
MEK pathway selectivity in high-throughput format
In vivo xenograft model studies
Oral bioavailability and dose-response profile
Tumor growth inhibition endpoint monitoring
Translational PK/PD modeling
Reference human PK/PD parameters
Exposure-response relationship in research models
Cellular signaling studies
Cell-permeable MEK inhibition profile
pERK and proliferation endpoint assessment

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

461.02478 Da

Monoisotopic Mass

461.02478 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G4990BOZ66

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

AZD8330 specifically inhibits mitogen-activated protein kinase kinase 1 (MEK or MAP/ERK kinase1), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

869357-68-6

Wikipedia

Azd-8330

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